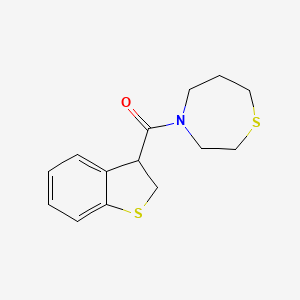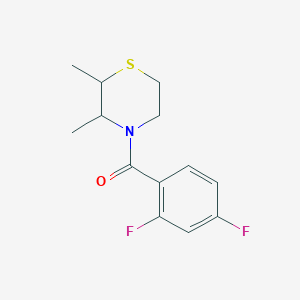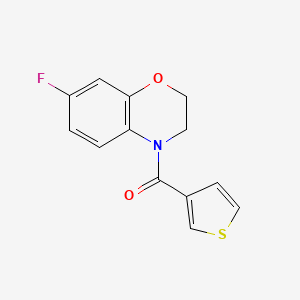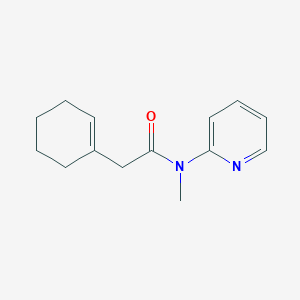![molecular formula C16H24N2OS B7594101 3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide](/img/structure/B7594101.png)
3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide, also known as PEP, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. PEP is a synthetic compound that is derived from piperidine, and it has been found to exhibit a range of biological activities that make it a promising candidate for drug development.
作用机制
The mechanism of action of 3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to activate certain receptors in the body, such as the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to inhibit the growth of cancer cells in vitro and in animal models of cancer. Additionally, this compound has been found to have a low toxicity profile, making it a promising candidate for drug development.
实验室实验的优点和局限性
One of the main advantages of 3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide for lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds that may be more harmful to cells or animals. Additionally, this compound has been found to exhibit a range of biological activities, making it a versatile tool for investigating various signaling pathways in the body. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.
未来方向
There are several future directions for research on 3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another area of interest is the investigation of this compound's mechanism of action, which may lead to the discovery of new signaling pathways in the body. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for different applications.
合成方法
The synthesis of 3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide involves the reaction of piperidine with ethyl 2-bromoisobutyrate, followed by the reaction of the resulting compound with phenylsulfanyl ethanamine. The final product is obtained after purification by column chromatography.
科学研究应用
3-[1-(2-Phenylsulfanylethyl)piperidin-3-yl]propanamide has been the subject of numerous scientific studies due to its potential applications in the field of medicine. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. As a result, it has been investigated for its potential use in the treatment of various diseases, including cancer, arthritis, and neuropathic pain.
属性
IUPAC Name |
3-[1-(2-phenylsulfanylethyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c17-16(19)9-8-14-5-4-10-18(13-14)11-12-20-15-6-2-1-3-7-15/h1-3,6-7,14H,4-5,8-13H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOBCSSXBSUDQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCSC2=CC=CC=C2)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7594021.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]thiophene-2-sulfonamide](/img/structure/B7594025.png)




![[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone](/img/structure/B7594047.png)
![(2,3-Dimethylthiomorpholin-4-yl)-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B7594068.png)




![3-[(5-methyl-1,2-oxazol-3-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7594102.png)